molecular formula C15H16BrNO4 B1378342 N-Boc-4-bromo-3-formyl-7-methoxyindole CAS No. 1394899-06-9

N-Boc-4-bromo-3-formyl-7-methoxyindole

Cat. No.: B1378342
CAS No.: 1394899-06-9
M. Wt: 354.2 g/mol
InChI Key: TWDAERYHKOCHDH-UHFFFAOYSA-N
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Description

N-Boc-4-bromo-3-formyl-7-methoxyindole is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom, a formyl group, and a methoxy group attached to the indole ring, along with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The unique structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-4-bromo-3-formyl-7-methoxyindole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the brominated indole with a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

    Methoxylation: The methoxy group is typically introduced through methylation using reagents like methyl iodide (MeI) in the presence of a base.

    Boc Protection: The nitrogen atom is protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Boc-4-bromo-3-formyl-7-methoxyindole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles through reactions like Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.

    Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.

    Reduction: Sodium borohydride (NaBH4) in solvents like methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

Major Products Formed

    Substitution: Formation of various substituted indoles depending on the nucleophile used.

    Reduction: Formation of N-Boc-4-bromo-3-hydroxymethyl-7-methoxyindole.

    Oxidation: Formation of N-Boc-4-bromo-3-carboxy-7-methoxyindole.

Scientific Research Applications

N-Boc-4-bromo-3-formyl-7-methoxyindole has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Comparison with Similar Compounds

N-Boc-4-bromo-3-formyl-7-methoxyindole can be compared with other indole derivatives, such as:

    N-Boc-4-bromo-3-formylindole: Lacks the methoxy group, which may affect its reactivity and biological activity.

    N-Boc-4-bromo-7-methoxyindole: Lacks the formyl group, which may influence its chemical properties and applications.

    N-Boc-3-formyl-7-methoxyindole: Lacks the bromine atom, which can alter its reactivity in substitution reactions.

The unique combination of functional groups in this compound makes it a versatile compound with distinct properties and applications.

Properties

IUPAC Name

tert-butyl 4-bromo-3-formyl-7-methoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO4/c1-15(2,3)21-14(19)17-7-9(8-18)12-10(16)5-6-11(20-4)13(12)17/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDAERYHKOCHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C(C=CC(=C21)OC)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601133549
Record name 1H-Indole-1-carboxylic acid, 4-bromo-3-formyl-7-methoxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601133549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394899-06-9
Record name 1H-Indole-1-carboxylic acid, 4-bromo-3-formyl-7-methoxy-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394899-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-1-carboxylic acid, 4-bromo-3-formyl-7-methoxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601133549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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